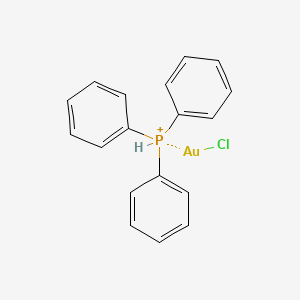

Triphenylphosphinechlorogold

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chlorogold;triphenylphosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPWCRBNZXUWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16AuClP+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Golden Touch: A Technical Guide to the History, Synthesis, and Properties of Triphenylphosphinechlorogold

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and core characteristics of triphenylphosphinechlorogold, a foundational compound in gold chemistry. From its early synthesis to its modern applications as a catalyst and precursor to therapeutic agents, this document provides a comprehensive overview for professionals in research and drug development.

A Historical Perspective: The Dawn of Gold-Phosphine Chemistry

The journey into the synthesis and characterization of gold-phosphine complexes gained significant momentum in the mid-20th century. While earlier reports on gold compounds existed, the systematic investigation of complexes with phosphine (B1218219) ligands, which stabilize the gold(I) center, was crucial for the development of modern gold chemistry. An early and notable contribution to this field was the work of Kowala and Swan, published in the Australian Journal of Chemistry in 1966, which described the synthesis of various triphenylphosphine (B44618) gold complexes. This pioneering work laid the groundwork for the synthesis of a wide array of gold(I) compounds, including the subject of this guide, chloro(triphenylphosphine)gold(I).

Initially, the interest in this compound and related compounds was primarily academic, focusing on their coordination chemistry and structural properties. However, the discovery of the anti-arthritic properties of the related gold(I) thiolates, and later the development of Auranofin, brought significant attention to the potential therapeutic applications of gold complexes. This compound serves as a key precursor in the synthesis of many of these medically relevant compounds. More recently, its utility has expanded into the realm of catalysis, where it is a precursor to highly effective cationic gold(I) catalysts for a variety of organic transformations.[1]

Physicochemical and Structural Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data for this compound.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₅AuClP | [2][3][4] |

| Molecular Weight | 494.71 g/mol | [3][4][5] |

| Appearance | Colorless/White solid | [2] |

| Melting Point | 236–237 °C | [2] |

Crystallographic Data

This compound crystallizes in the orthorhombic space group P2₁2₁2₁.[2][6] The gold(I) center adopts a nearly linear coordination geometry, which is characteristic of two-coordinate Au(I) complexes.[2][6][7]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][6] |

| Space Group | P2₁2₁2₁ | [2][6] |

| a | 12.300(4) Å | [2] |

| b | 13.084(4) Å | [2] |

| c | 10.170(3) Å | [2] |

| Z | 4 | [2] |

| Au-P Bond Length | ~2.23 Å | [6][7] |

| Au-Cl Bond Length | ~2.29 Å | [6][7] |

Solubility

Qualitative solubility information is crucial for reaction setup and purification. This compound is generally soluble in many common organic solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 25 mg/mL) | [8] |

| Dichloromethane | Soluble | |

| Chloroform | Soluble | |

| Benzene | Soluble | [9] |

| Toluene | Soluble | [9] |

| Acetone | Soluble | [9] |

| Ethanol (B145695) | Sparingly Soluble | [9] |

| Water | Insoluble |

Spectroscopic Data

Spectroscopic methods are vital for the characterization of this compound.

| Technique | Key Features | Reference |

| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (δ ~7.4-7.6 ppm) corresponding to the phenyl protons of the triphenylphosphine ligand. | [10][11] |

| ¹³C NMR (CDCl₃) | Resonances in the aromatic region for the phenyl carbons. | [12] |

| ³¹P NMR (CDCl₃) | A single sharp resonance around δ 33 ppm. | [13] |

| Infrared (IR) | Characteristic vibrational bands for the P-Ph and Au-Cl bonds. | [12][14] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a common subsequent reaction of this compound.

Synthesis of Chloro(triphenylphosphine)gold(I)

This protocol is based on the widely used reduction of chloroauric acid in the presence of triphenylphosphine.[2]

Materials:

-

Chloroauric acid (HAuCl₄)

-

Triphenylphosphine (PPh₃)

-

95% Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Vacuum pump

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve chloroauric acid in 95% ethanol.

-

In a separate beaker, dissolve two equivalents of triphenylphosphine in 95% ethanol.

-

Slowly add the triphenylphosphine solution to the stirring chloroauric acid solution at room temperature. A white precipitate of chloro(triphenylphosphine)gold(I) will form.

-

The reaction mixture is typically stirred for a period of time (e.g., 1-2 hours) to ensure complete reaction.

-

The white solid product is collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed with ethanol to remove any unreacted starting materials and byproducts, such as triphenylphosphine oxide.

-

The product is then washed with water.

-

The purified chloro(triphenylphosphine)gold(I) is dried under vacuum.

References

- 1. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

- 3. chloro(triphenylphosphine)gold [webbook.nist.gov]

- 4. Chloro(triphenylphosphine)gold | C18H15AuClP | CID 10874691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloro(triphenylphosphine)gold(I) 99.9+ trace metals 14243-64-2 [sigmaaldrich.com]

- 6. Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal and molecular structure of chloro(triphenyl phosphite)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Chloro(triphenylphosphine)gold(I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(triphenylphosphine)gold(I), with the chemical formula (PPh₃)AuCl, is a colorless, air-stable coordination complex that serves as a cornerstone in the synthesis of a diverse array of gold(I) compounds. Its utility extends from being a crucial precursor in organogold chemistry and a catalyst in organic synthesis to demonstrating significant potential in medicinal chemistry as an anticancer agent. This technical guide provides a comprehensive overview of the core physicochemical properties of (PPh₃)AuCl, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity, particularly its role in inducing apoptosis.

Physicochemical Properties

The fundamental physicochemical properties of Chloro(triphenylphosphine)gold(I) are summarized below, providing essential data for its handling, characterization, and application in research and development.

Table 1: General and Physical Properties of (PPh₃)AuCl

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₅AuClP | [1] |

| Molecular Weight | 494.71 g/mol | [1] |

| Appearance | Colorless to white crystalline solid | [1] |

| Melting Point | 236–237 °C | [1] |

| Density | 1.97 g/cm³ | [1] |

Table 2: Solubility and Stability of (PPh₃)AuCl

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [2] |

| Ethanol (B145695) | Insoluble | [2] |

| Dichloromethane | Soluble | [2] |

| Acetonitrile | Soluble | [2] |

| Benzene | Soluble | [2] |

| Acetone | Soluble | [2] |

| Stability | Stable in air and moisture at room temperature. |

Table 3: Spectroscopic and Structural Data of (PPh₃)AuCl

| Property | Value | Reference(s) |

| ³¹P NMR (CDCl₃) | δ 33.2 ppm | [3] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| Unit Cell Parameters | a = 12.300(4) Å, b = 13.084(4) Å, c = 10.170(3) Å | [1] |

| Coordination Geometry | Linear | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (PPh₃)AuCl are crucial for its effective use and for obtaining reliable and reproducible results.

Synthesis of Chloro(triphenylphosphine)gold(I)

This protocol is adapted from a common and reliable method for the preparation of (PPh₃)AuCl.[1]

Materials:

-

Chloroauric acid (HAuCl₄)

-

Triphenylphosphine (B44618) (PPh₃)

-

95% Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve chloroauric acid in 95% ethanol.

-

In a separate beaker, prepare a solution of triphenylphosphine in 95% ethanol.

-

While stirring the chloroauric acid solution, slowly add the triphenylphosphine solution. A white precipitate of (PPh₃)AuCl will form immediately.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with fresh portions of 95% ethanol to remove any unreacted starting materials and byproducts.

-

Dry the purified (PPh₃)AuCl under vacuum to obtain a fine, colorless powder.

Characterization Protocols

Objective: To confirm the identity and purity of the synthesized (PPh₃)AuCl, particularly through ³¹P NMR.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of (PPh₃)AuCl in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire a ³¹P{¹H} NMR spectrum. The expected chemical shift for the phosphorus atom in (PPh₃)AuCl is approximately δ 33.2 ppm.[3]

-

Acquire a ¹H NMR spectrum. The spectrum will show complex multiplets in the aromatic region (approximately δ 7.4-7.6 ppm) corresponding to the phenyl protons of the triphenylphosphine ligand.

Objective: To determine the single-crystal X-ray structure of (PPh₃)AuCl, confirming its linear geometry and solid-state packing.

Procedure:

-

Crystal Growth: Grow single crystals of (PPh₃)AuCl suitable for X-ray diffraction. A common method is slow evaporation of a saturated solution of the complex in a suitable solvent system, such as dichloromethane/hexane.

-

Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.[4]

-

Data Collection:

-

Mount the crystal on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve diffraction quality.[4]

-

Use a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[4]

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots to obtain their intensities.

-

Determine the unit cell dimensions and space group from the diffraction pattern. For (PPh₃)AuCl, the expected space group is P2₁2₁2₁.[1]

-

Solve the crystal structure using direct methods or Patterson methods to locate the positions of the gold, phosphorus, and chlorine atoms.

-

Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Biological Activity and Signaling Pathway

Recent studies have highlighted the potential of (PPh₃)AuCl as an anticancer agent, demonstrating its ability to induce apoptosis in cancer cells. The proposed mechanism involves the permeabilization of the mitochondrial membrane.

(PPh₃)AuCl-Induced Apoptosis

The cytotoxic effects of (PPh₃)AuCl are believed to be mediated through the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane.

As depicted in Figure 1, (PPh₃)AuCl is thought to induce damage to the mitochondria, leading to mitochondrial membrane permeabilization (MMP).[5][6] This critical event results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[7] Cytosolic cytochrome c then binds to Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[8] This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3.[9] Activated caspase-3 then orchestrates the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptosis.[10]

Conclusion

Chloro(triphenylphosphine)gold(I) is a versatile and valuable compound with well-defined physicochemical properties. Its straightforward synthesis and stability make it a readily accessible starting material for a wide range of applications in both chemistry and medicine. The detailed experimental protocols provided in this guide are intended to facilitate its use in the laboratory. Furthermore, the emerging understanding of its biological activities, particularly its ability to induce apoptosis in cancer cells, opens up exciting avenues for the development of novel gold-based therapeutics. Further research into the precise molecular targets and mechanisms of action of (PPh₃)AuCl will be crucial in realizing its full potential in drug development.

References

- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 31P n.m.r. study of tertiary phosphine complexes of gold(I) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacological inhibition of mitochondrial membrane permeabilization for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial membrane permeabilization: the sine qua non for cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-3 in the central nervous system: beyond apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Triphenylphosphinechlorogold(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of triphenylphosphinechlorogold(I), a pivotal reagent in gold-based chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside a comprehensive experimental protocol for its preparation.

Spectroscopic Data

The unique structural features of this compound(I) give rise to a characteristic spectroscopic fingerprint, which is essential for its identification and characterization. The quantitative data from various spectroscopic techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound(I) in solution. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Observed Characteristics |

| ¹H | CDCl₃ | ~7.30 - 7.60 | Multiplet, aromatic protons of triphenylphosphine (B44618) ligands. |

| ¹³C | CDCl₃ | ~129 (para), ~132 (ortho), ~134 (meta), ~135 (ipso) | Four distinct signals for the phenyl carbons, often showing coupling to the phosphorus atom. |

| ³¹P | CDCl₃ | ~33 | Sharp singlet, characteristic of a coordinated phosphine (B1218219) ligand. |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the molecule, particularly the stretching frequencies of the Au-P and Au-Cl bonds, which are indicative of the coordination environment.

| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |

| P-C (aromatic) stretch | ~1435 | Strong |

| Phenyl ring vibrations | ~1100, ~745, ~690 | Strong |

| Au-P stretch | ~480 - 500 | Medium |

| Au-Cl stretch | ~330 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of this compound(I) can be observed using UV-Vis spectroscopy. The spectrum is characterized by absorptions arising from the triphenylphosphine ligand and ligand-to-metal charge transfer bands.

| Solvent | λmax (nm) | Molar Absorptivity (ε) / M⁻¹cm⁻¹ | Assignment |

| Dichloromethane | ~230 | High | π → π* transitions of the phenyl rings |

| Dichloromethane | ~270 (shoulder) | Moderate | Ligand-to-metal charge transfer (LMCT) |

Experimental Protocols

The following section details the synthetic procedure for the preparation of this compound(I) and the general methods for its spectroscopic characterization.

Synthesis of this compound(I)[1]

Materials:

-

Chloroauric acid (HAuCl₄·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (B145695) (95%)

-

Deionized water

Procedure:

-

A solution of chloroauric acid is prepared by dissolving it in deionized water.

-

In a separate flask, two equivalents of triphenylphosphine are dissolved in 95% ethanol.

-

The chloroauric acid solution is slowly added to the triphenylphosphine solution with vigorous stirring.

-

The reaction mixture is stirred at room temperature for 1-2 hours, during which a colorless solid precipitates.

-

The precipitate, this compound(I), is collected by filtration.

-

The solid is washed with ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum to yield a white, crystalline solid.

An alternative method involves the reaction of a gold(I) precursor, such as (dimethyl sulfide)gold(I) chloride, with a stoichiometric amount of triphenylphosphine in a suitable organic solvent like dichloromethane.[1]

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.

-

Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).

IR Spectroscopy:

-

IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Samples can be prepared as KBr pellets or as a mull in Nujol. For solution-state measurements, a suitable solvent that is transparent in the region of interest (e.g., dichloromethane) is used.

-

Spectra are typically recorded in the range of 4000-200 cm⁻¹.

UV-Vis Spectroscopy:

-

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.

-

A dilute solution of the complex is prepared in a UV-grade solvent (e.g., dichloromethane).

-

The spectrum is typically scanned from 200 to 800 nm.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and the experimental workflow for the synthesis and characterization of this compound(I).

This guide provides a foundational understanding of the key spectroscopic features and synthetic methodology for this compound(I). This information is critical for its application in catalysis, materials science, and the development of novel therapeutic agents.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Triphenylphosphinechlorogold(I)

For Immediate Release

A comprehensive analysis of the crystal structure of triphenylphosphinechlorogold(I) ((Ph₃P)AuCl), a pivotal reagent in gold chemistry, is presented in this technical guide. Tailored for researchers, scientists, and professionals in drug development, this document furnishes an in-depth examination of the compound's solid-state structure, supported by detailed experimental protocols and crystallographic data.

This compound(I) is a stable, colorless solid that serves as a common precursor for the synthesis of more complex gold compounds, including catalytically active species. Its deceptively simple formula belies a precise and well-defined three-dimensional arrangement that dictates its reactivity and physical properties. This guide synthesizes crystallographic data to provide a clear and actionable understanding of its molecular architecture.

Crystallographic Data Summary

The crystal structure of this compound(I) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁[1][2]. The unit cell parameters and other key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₅AuClP[3][4] |

| Molar Mass | 494.71 g·mol⁻¹[3] |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁[1][2] |

| Unit Cell Dimensions | a = 12.300(4) Å, b = 13.084(4) Å, c = 10.170(3) Å[1][2] |

| Z (Formula units/cell) | 4[1][2] |

| Calculated Density | 1.991 g·cm⁻³[1][2] |

Molecular Geometry and Key Bond Parameters

The molecular structure of this compound(I) features a gold(I) center with a linear coordination geometry, a characteristic feature of two-coordinate Au(I) complexes[1][2][3]. The gold atom is covalently bonded to one phosphorus atom from the triphenylphosphine (B44618) ligand and one chlorine atom. Key bond lengths and angles are presented below.

| Bond/Angle | Value |

| Au-P Bond Length | 2.235(3) Å[1][2] |

| Au-Cl Bond Length | 2.279(3) Å[1][2] |

| P-Au-Cl Bond Angle | ~180° (linear)[1][2] |

The Au-P bond length is a critical parameter, and for comparison, the analogous bond in chloro(triphenyl phosphite)gold(I) is shorter at 2.192(5) Å[5]. This difference is attributed to the greater electronegativity of the oxygen atoms in the phosphite (B83602) ligand influencing the phosphorus lone pair involved in the σ-bond to gold[5].

Experimental Protocols

Synthesis of this compound(I)

A widely used and reliable method for the preparation of this compound(I) involves the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine (PPh₃) in an alcoholic solvent[1][2][3].

Materials:

-

Chloroauric acid (HAuCl₄)

-

Triphenylphosphine (PPh₃)

-

95% Ethanol

Procedure:

-

Dissolve chloroauric acid in 95% ethanol.

-

In a separate flask, dissolve two equivalents of triphenylphosphine in 95% ethanol.

-

Slowly add the triphenylphosphine solution to the chloroauric acid solution with stirring.

-

The reaction mixture will see a color change as the gold is reduced from Au(III) to Au(I).

-

The product, (Ph₃P)AuCl, will precipitate as a colorless solid.

-

The solid is collected by filtration, washed with ethanol, and dried.

The balanced chemical equation for this reaction is: HAuCl₄ + H₂O + 2 PPh₃ → (Ph₃P)AuCl + Ph₃PO + 3 HCl[3]

Crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol[6] or by recrystallization from a solvent mixture like dichloromethane-light petroleum[7].

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound(I) is achieved through single-crystal X-ray diffraction.

Methodology:

-

A suitable single crystal of (Ph₃P)AuCl is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations and potential degradation.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

A series of diffraction patterns are collected as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares procedures[1][2].

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from the synthesis of the compound to the final determination and analysis of its crystal structure.

Conclusion

The crystal structure of this compound(I) is well-characterized, revealing a linear, two-coordinate gold(I) center. The precise knowledge of its molecular geometry and the straightforward and reproducible synthetic protocol make it an invaluable starting material for further investigations in gold-based chemistry, catalysis, and medicinal applications. This guide provides the essential data and methodologies for researchers to confidently utilize and build upon the foundational understanding of this important gold complex.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]

- 4. Chloro(triphenylphosphine)gold | C18H15AuClP | CID 10874691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystal and molecular structure of chloro(triphenyl phosphite)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and crystal structure of the four-co-ordinate gold(I) complex chlorotris(triphenylphosphine)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Calculations on Triphenylphosphinechlorogold(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphinechlorogold(I), (PPh₃)AuCl, is a fundamental gold(I) complex that serves as a precursor for various gold-based therapeutic agents and catalysts. Understanding its electronic structure, geometry, and vibrational properties through computational methods is crucial for the rational design of new gold compounds with tailored activities. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the molecular characteristics of (PPh₃)AuCl. It includes a detailed computational protocol for geometry optimization and vibrational frequency analysis, presents key quantitative data in a structured format, and illustrates the computational workflow.

Introduction

Gold(I) complexes, particularly those containing phosphine (B1218219) ligands, have garnered significant attention in medicinal chemistry and catalysis. Their biological activity is often linked to their ability to interact with biomolecules, a process governed by their electronic and steric properties. This compound(I) is a stable, linear molecule that is a common starting material for the synthesis of more complex, biologically active gold compounds.

Quantum chemical calculations offer a powerful tool to investigate the properties of such molecules at the atomic level. By solving the Schrödinger equation, or an approximation thereof, we can predict molecular geometries, electronic structures, and spectroscopic properties. Density Functional Theory (DFT) has emerged as the workhorse for such calculations on transition metal complexes due to its favorable balance of accuracy and computational cost.

This guide will detail the theoretical and practical aspects of performing quantum chemical calculations on (PPh₃)AuCl, providing researchers with a foundational understanding and a practical workflow for their own investigations.

Theoretical Background

The primary goal of quantum chemical calculations in this context is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy on the potential energy surface. This is achieved through a process called geometry optimization. Once the optimized geometry is found, further calculations can be performed to determine other properties, such as vibrational frequencies, which are essential for characterizing the molecule and ensuring that the optimized structure is a true minimum.

Relativistic effects are particularly important for heavy elements like gold and must be accounted for in the calculations to obtain accurate results. These effects influence bond lengths, bond strengths, and electronic properties.

Computational Methodology

A detailed protocol for performing DFT calculations on this compound(I) is provided below. This protocol is based on commonly used methods in the scientific literature for similar gold(I) phosphine complexes.

Software

A variety of quantum chemistry software packages can be used for these calculations, including but not limited to Gaussian, ORCA, and Amsterdam Density Functional (ADF). The following protocol is described in a general manner that can be adapted to any of these platforms.

Step-by-Step Protocol

-

Molecular Structure Input:

-

Begin by constructing an initial 3D structure of this compound(I). This can be done using a molecular builder or by obtaining crystallographic data for a similar compound. The expected geometry is linear around the gold atom.

-

-

Level of Theory Selection:

-

Functional: A hybrid DFT functional such as B3LYP is a common and reliable choice. For higher accuracy, a double-hybrid functional like B2PLYP or a meta-GGA functional such as TPSSh can be employed.

-

Basis Set: For the non-metal atoms (P, Cl, C, H), a Pople-style basis set like 6-31G(d) or a correlation-consistent basis set such as aug-cc-pVTZ is recommended.

-

Pseudopotential for Gold: To account for relativistic effects and to reduce computational cost, an effective core potential (ECP) or pseudopotential is used for the gold atom. The Stuttgart/Dresden (SDD) or the Los Alamos National Laboratory 2 double-zeta (LANL2DZ) pseudopotentials are commonly used.

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the minimum energy structure. The algorithm will iteratively adjust the atomic positions until the forces on the atoms are close to zero.

-

The convergence criteria should be set to tight or very tight to ensure a well-converged geometry.

-

-

Vibrational Frequency Calculation:

-

Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.

-

This calculation will yield the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

-

Analysis of Results:

-

Extract the optimized bond lengths, bond angles, and dihedral angles from the output file.

-

Analyze the calculated vibrational frequencies and compare them to experimental infrared (IR) and Raman data if available.

-

The following diagram illustrates the logical workflow for these calculations:

Quantitative Data

The following tables summarize key quantitative data for this compound(I) derived from quantum chemical calculations and experimental data from closely related structures.

Table 1: Optimized Geometrical Parameters

| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value (Analog) |

| Au-P Bond Length | ~2.23 Å | 2.227(1) Å |

| Au-Cl Bond Length | ~2.29 Å | 2.285(1) Å |

| P-Au-Cl Bond Angle | ~180.0° | ~178° |

| Au-P-C Bond Angle | ~112-115° | - |

| P-C Bond Length | ~1.83 Å | - |

Experimental values are for the analogous chloro[tris(2-thienyl)phosphine]gold(I) complex.

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(Au-Cl) | ~330 - 350 | Au-Cl stretch |

| ν(Au-P) | ~170 - 190 | Au-P stretch |

| Phenyl Ring Modes | ~1000 - 1600 | C-C stretching and C-H bending |

Note: Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Signaling Pathways and Molecular Interactions

While (PPh₃)AuCl itself is not typically involved in complex signaling pathways, its derivatives are. The interaction of gold(I) phosphine complexes with proteins, particularly enzymes like thioredoxin reductase, is a key mechanism of their biological activity. The following diagram illustrates a simplified logical relationship for the proposed mechanism of action for many gold(I) phosphine drugs.

The Stability and Decomposition of Triphenylphosphinechlorogold(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphinechlorogold(I), with the chemical formula (PPh₃)AuCl, is a cornerstone reagent in gold chemistry, widely utilized as a precursor for catalytically active gold(I) species and in the synthesis of more complex gold compounds. Its efficacy in these applications is intrinsically linked to its stability profile and the pathways through which it decomposes. This technical guide provides an in-depth analysis of the thermal and photochemical stability of (PPh₃)AuCl, its reactivity, and its decomposition routes, supported by quantitative data and detailed experimental methodologies.

Core Stability Profile

This compound(I) is a colorless, crystalline solid that is relatively stable under ambient conditions.[1] However, its stability is significantly influenced by temperature, light, and the presence of other chemical reagents. Understanding these factors is critical for its storage, handling, and application in sensitive catalytic systems and pharmaceutical development.

Quantitative Stability Data

The following table summarizes key quantitative data related to the stability of this compound(I).

| Parameter | Value | Conditions/Method | Reference |

| Melting Point | 236–237 °C | Standard | [1] |

| Onset of Thermal Decomposition | ~220 °C | Thermogravimetric Analysis (TGA) in air | [2] |

| Mass Loss at 290 °C | 57.0% | TGA in air | [2] |

Decomposition Pathways

The decomposition of this compound(I) can be initiated by thermal energy, electromagnetic radiation (photochemical decomposition), or through chemical reactions. These pathways often lead to different products, ranging from elemental gold to various gold(I) and gold(III) complexes.

Thermal Decomposition

The primary pathway for the thermal decomposition of solid (PPh₃)AuCl is the reduction to elemental gold. Thermogravimetric analysis shows that the compound is stable up to approximately 220 °C, after which it begins to decompose.[2] The observed mass loss of 57.0% at 290 °C is in close agreement with the calculated theoretical mass loss of 60.2% for the formation of metallic gold, suggesting the release of triphenylphosphine (B44618) and chlorine.[2]

In solution, the thermal stability can be different. For instance, heating chloroform (B151607) solutions of certain gold clusters can lead to the formation of (PPh₃)AuCl as a decomposition product, indicating its relative thermal stability in that specific chemical environment.[3]

Photochemical Decomposition

This compound(I) is sensitive to ultraviolet light. Irradiation of (PPh₃)AuCl in a chloroform solution with 254 nm light leads to its oxidation to the gold(III) complex, trichloro(triphenylphosphine)gold(III) ((PPh₃)AuCl₃).[4] This process is complex and involves the solvent. The resulting gold(III) species can be further photochemically converted to tetrachloroauric acid (HAuCl₄).[4] The freed triphenylphosphine can then react thermally with HAuCl₄ to regenerate (PPh₃)AuCl₃ or with (PPh₃)AuCl₃ to produce (PPh₃)AuCl.[4]

Chemical Reactivity and Decomposition

The decomposition of (PPh₃)AuCl is often a result of its intended reactivity in chemical synthesis.

Ligand Exchange: (PPh₃)AuCl can react with excess triphenylphosphine to form complexes with a higher coordination number, such as [AuCl(PPh₃)₂] and the cationic species [Au(PPh₃)₄]⁺.[3] This demonstrates the lability of the gold-phosphine bond and represents a common reaction pathway in solution.

Halide Abstraction: A crucial reaction for the generation of catalytically active species is the abstraction of the chloride ligand. This is typically achieved by reacting (PPh₃)AuCl with silver salts of weakly coordinating anions (e.g., AgSbF₆, AgBF₄).[1] This results in the formation of the highly reactive cationic gold(I) species, [Ph₃PAu]⁺, which is a key intermediate in many gold-catalyzed reactions.

Oxidative Reactions: (PPh₃)AuCl can be oxidized to gold(III) complexes by strong oxidizing agents. For example, reaction with hypochlorite (B82951) leads to the formation of Au(III) species and phosphine (B1218219) oxides.[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the stability and decomposition of (PPh₃)AuCl.

Synthesis of this compound(I)

A common method for the preparation of (PPh₃)AuCl involves the reduction of chloroauric acid.[1]

Procedure:

-

Dissolve chloroauric acid (HAuCl₄·3H₂O) in 95% ethanol (B145695).

-

Add a solution of triphenylphosphine (2 equivalents) in ethanol dropwise to the stirred chloroauric acid solution.

-

A white precipitate of (PPh₃)AuCl will form immediately.

-

The precipitate is collected by filtration, washed with ethanol, and dried under vacuum.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature.[2]

Instrumentation: SETARAM SETSYS Evolution 18 or similar. Procedure:

-

Place a precisely weighed sample (e.g., 7.3 mg) of (PPh₃)AuCl into a platinum crucible.

-

Heat the sample in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Stability

NMR spectroscopy is a powerful tool to monitor the stability and reactivity of (PPh₃)AuCl in solution.[3]

Instrumentation: Bruker Avance spectrometer or equivalent. Solvent: Deuterated chloroform (CDCl₃) or dichloromethane (B109758) (CD₂Cl₂). Procedure for ¹H NMR:

-

Prepare a solution of (PPh₃)AuCl in the chosen deuterated solvent.

-

Acquire a ¹H NMR spectrum at room temperature.

-

To study thermal stability in solution, the NMR tube can be heated to a specific temperature (e.g., 50 °C) for a defined period.

-

Cool the sample back to room temperature and acquire another ¹H NMR spectrum to observe any changes, such as the appearance of new peaks corresponding to decomposition products.

Procedure for ³¹P NMR:

-

Prepare a solution of (PPh₃)AuCl in the appropriate deuterated solvent.

-

Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift of the phosphorus atom in (PPh₃)AuCl provides a clear signature.

-

Changes in the ³¹P NMR spectrum upon heating or addition of other reagents can be used to monitor ligand exchange and decomposition reactions.

Conclusion

This compound(I) is a versatile and widely used gold compound, but its utility is dependent on a thorough understanding of its stability and decomposition. While thermally stable in the solid state up to around 220 °C, it is susceptible to photochemical decomposition and a variety of chemical transformations in solution. The primary decomposition pathways include thermal reduction to elemental gold, photochemical oxidation to Au(III) species, and chemical reactions involving ligand exchange or halide abstraction. For researchers in drug development and catalysis, careful consideration of these stability factors is paramount to ensure the integrity of the compound and the reproducibility of experimental results. The experimental protocols outlined provide a foundation for further investigation into the nuanced behavior of this important gold complex.

References

Solubility Profile of Triphenylphosphinechlorogold in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triphenylphosphinechlorogold ((PPh₃)AuCl), a common reagent in gold chemistry. Understanding the solubility of this compound is critical for its application in synthesis, catalysis, and drug development. This document summarizes known solubility data, presents a detailed experimental protocol for solubility determination, and visualizes key procedural workflows.

Core Concepts: Understanding this compound

This compound(I) is a colorless, crystalline solid that is widely used as a precursor for the synthesis of other gold(I) and gold(III) organometallic compounds. It serves as a catalyst in various organic transformations, including rearrangement and cycloisomerization reactions. Its efficacy in these applications is often dependent on its solubility in the chosen reaction medium.

Quantitative and Qualitative Solubility Data

| Solvent | Formula | Type | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 25 mg/mL | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can impact solubility. |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | A commonly used solvent for reactions involving this compound. |

| Chloroform | CHCl₃ | Chlorinated | Soluble | - |

| Benzene | C₆H₆ | Aromatic | Soluble | - |

| Acetone | C₃H₆O | Ketone | Soluble | - |

| Acetonitrile | CH₃CN | Nitrile | Soluble | - |

| Ethanol | C₂H₅OH | Polar Protic | Insoluble | One source suggests solubility, but the consensus indicates insolubility. |

| Water | H₂O | Polar Protic | Insoluble | - |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the gravimetric method, which is a reliable technique for determining the concentration of a solute in a saturated solution.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with hotplate

-

Vials with airtight caps

-

Syringes and syringe filters (0.2 µm pore size, compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a clean, dry vial. The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle at the bottom of the vial.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe.

-

Attach a pre-weighed syringe filter to the syringe.

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial. Record the exact mass of the empty vial.

-

-

Gravimetric Analysis:

-

Record the exact mass of the vial containing the filtered saturated solution.

-

Remove the solvent from the vial. This can be achieved by gentle heating in a drying oven (ensure the temperature is below the decomposition point of the compound) or by using a vacuum desiccator.

-

Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the mass of the empty vial from the mass of the vial with the dry residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the mass of the saturated solution.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Visualizations

Synthesis of this compound

The following diagram illustrates the common synthetic route for preparing this compound from chloroauric acid.

Caption: Synthetic workflow for this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the gravimetric determination of solubility.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Triphenylphosphinechlorogold

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphinechlorogold(I), a pivotal organogold compound, serves as a valuable precursor and catalyst in a multitude of organic syntheses and for the development of potential therapeutic agents. Its effective utilization in the laboratory necessitates a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to be aware of its hazard classifications to implement appropriate safety measures.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Physicochemical and Toxicological Data

Understanding the physical, chemical, and toxicological properties of a compound is fundamental to its safe handling. The following tables summarize key quantitative data for this compound and a related, more toxic compound, triethylphosphinegold(I) chloride, to provide a conservative safety margin.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₅AuClP | [1] |

| Molar Mass | 494.71 g/mol | [1] |

| Appearance | Colorless to white solid | [2] |

| Melting Point | 236–237 °C (457–459 °F; 509–510 K) | [3] |

| Density | 1.97 g/cm³ | [3] |

| Solubility | Soluble in methylene (B1212753) chloride, acetonitrile, benzene, and acetone. Insoluble in water and ethanol (B145695). | [4] |

Table 2: Acute Toxicity Data for Triethylphosphinegold(I) Chloride (as a surrogate for this compound)

| Route of Exposure | Species | Value | Reference |

| Oral (LD50) | Rat | 79 mg/kg | [1] |

| Oral (LD50) | Mouse | 68 mg/kg | [1] |

| Dermal (ATE) | - | Toxic in contact with skin | [5] |

| Inhalation (ATE) | - | Toxic if inhaled | [5] |

ATE: Acute Toxicity Estimate. It is imperative to handle this compound with at least the same level of caution as indicated by the data for its triethylphosphine (B1216732) analog.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls

-

Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

-

Glove Box: For procedures requiring an inert atmosphere or the handling of larger quantities, a glove box is recommended to provide a higher level of containment.

-

Ventilation: The laboratory should have adequate general ventilation, with a recommended 4-12 room air changes per hour, and maintain negative pressure relative to adjacent non-laboratory areas.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against dust particles and potential splashes. |

| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Provides a barrier against skin contact. While specific breakthrough times for this compound are not available, nitrile and neoprene offer good general chemical resistance. Regular glove changes are crucial. |

| Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a fume hood or in case of a spill. | Protects against inhalation of fine dust particles. |

Experimental Protocols for Safe Handling

Adherence to detailed experimental protocols is critical for minimizing exposure and ensuring a safe working environment.

Protocol for Weighing and Transferring this compound Powder

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.

-

Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper.

-

Tare Container: Place a clean, labeled, and sealable container on the analytical balance and tare it.

-

Transfer: Inside the fume hood, carefully transfer the desired amount of this compound powder from the stock bottle to the tared container using a clean spatula. Avoid creating dust by using slow and deliberate movements.

-

Seal and Re-weigh: Securely seal the container. Carefully transport it back to the balance and re-weigh to determine the exact amount transferred.

-

Clean-up: Decontaminate the spatula and any other reusable equipment. Dispose of the bench paper and any contaminated disposable items as hazardous waste.

Decontamination Protocol

-

Surfaces: Wipe down the work area in the fume hood and any potentially contaminated surfaces with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a soap and water wash.

-

Equipment: Reusable equipment such as glassware and spatulas should be thoroughly cleaned with an appropriate solvent and then washed with soap and water. For gold-plated surfaces, a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution, followed by rinsing with absolute ethanol and drying with nitrogen.[7]

Storage and Waste Disposal

Proper storage and disposal are crucial components of the chemical's lifecycle management.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Some sources recommend refrigeration and storage under a nitrogen atmosphere to maintain product quality.[8]

-

Waste Disposal: All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Chemical Spill Response

The following workflow outlines the steps to be taken in the event of a chemical spill.

References

- 1. gelest.com [gelest.com]

- 2. Cosmetics with embedded gold could reduce dermal toxicity – Study [cosmeticsdesign-asia.com]

- 3. The mechanism of acute cytotoxicity of triethylphosphine gold(I) complexes. II. Triethylphosphine gold chloride-induced alterations in mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ehs.wisc.edu [ehs.wisc.edu]

- 5. Chloro(triethylphosphine)gold | C6H15AuClP | CID 3032639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Evaluation of the skin-sensitizing potential of gold nanoparticles and the impact of established dermal sensitivity on the pulmonary immune response to various forms of gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. afm4nanomedbio.eu [afm4nanomedbio.eu]

- 8. hoelzel-biotech.com [hoelzel-biotech.com]

A Technical Guide to Chloro(triphenylphosphine)gold(I): Properties, Synthesis, and Applications in Oncological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chloro(triphenylphosphine)gold(I), a coordination complex with significant applications in chemical synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a standard synthesis protocol, and explores its emerging role as a potential anticancer agent, including detailed experimental methodologies for evaluating its biological activity.

Compound Identification and Properties

Chloro(triphenylphosphine)gold(I), also known by several other names, is a colorless solid commonly used as a reagent in gold chemistry.[1] Its stability and ease of handling make it a preferred precursor for various gold(I) catalysts and organometallic compounds.[2][3]

Table 1: Chemical Identifiers for Chloro(triphenylphosphine)gold(I)

| Identifier | Value |

| CAS Number | 14243-64-2[4][5][6] |

| IUPAC Name | Chloro(triphenylphosphine)gold(I)[1] |

| Alternate IUPAC Names | chlorogold;triphenylphosphane[5], gold(1+);triphenylphosphane;chloride[7] |

| Synonyms | Triphenylphosphinegold(I) chloride[1], Triphenylphosphinechlorogold[6], AuCl(PPh3)[5] |

| Molecular Formula | C18H15AuClP[1][5] |

| EC Number | 238-117-6[4][6] |

| InChI Key | IFPWCRBNZXUWGC-UHFFFAOYSA-M[4][5] |

Table 2: Physicochemical Properties of Chloro(triphenylphosphine)gold(I)

| Property | Value |

| Molar Mass | 494.71 g/mol [1][4] |

| Appearance | Colorless solid[1], White Crystalline Powder[6] |

| Melting Point | 236–237 °C[1], 236-240 °C[6] |

| Density | 1.97 g/cm³[1] |

| Solubility | Soluble in methylene (B1212753) chloride, acetonitrile, benzene, and acetone. Insoluble in water and ethanol (B145695).[3][6] |

| Coordination Geometry | Linear[1] |

Synthesis of Chloro(triphenylphosphine)gold(I)

The synthesis of chloro(triphenylphosphine)gold(I) is typically achieved through the reduction of chloroauric acid. The following protocol is a standard laboratory procedure.

Experimental Protocol: Synthesis from Chloroauric Acid

Objective: To synthesize chloro(triphenylphosphine)gold(I) via the reduction of chloroauric acid with triphenylphosphine (B44618).

Materials:

-

Chloroauric acid (HAuCl₄)

-

Triphenylphosphine (PPh₃)

-

95% Ethanol

-

Standard laboratory glassware (e.g., round-bottom flask, condenser)

-

Stirring and heating apparatus

Procedure:

-

Dissolve chloroauric acid in 95% ethanol in a round-bottom flask.

-

In a separate container, dissolve two equivalents of triphenylphosphine in 95% ethanol.

-

Slowly add the triphenylphosphine solution to the stirring chloroauric acid solution.

-

The reaction mixture is typically heated to facilitate the reduction. The reaction progress can be monitored by the precipitation of the product.

-

The reaction equation is as follows: HAuCl₄ + H₂O + 2 PPh₃ → (Ph₃P)AuCl + Ph₃PO + 3 HCl.[1]

-

Upon completion, the colorless solid product, chloro(triphenylphosphine)gold(I), is collected by filtration, washed with ethanol to remove byproducts, and dried.

Applications in Oncological Research

Recent studies have highlighted the potential of chloro(triphenylphosphine)gold(I) as an anticancer agent. It has demonstrated significant antiproliferative activity against human breast adenocarcinoma cells (MCF-7), reportedly more potent than the established chemotherapeutic agent, cisplatin.[2] The proposed mechanism of action involves the induction of apoptosis, primarily through mitochondrial damage.[2]

Proposed Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of chloro(triphenylphosphine)gold(I) in cancer cells are believed to be mediated through the intrinsic apoptotic pathway. This involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent cell death.[2]

Caption: Proposed mechanism of apoptosis induction by Chloro(triphenylphosphine)gold(I).

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for assessing the anticancer properties of chloro(triphenylphosphine)gold(I).

Objective: To determine the concentration-dependent cytotoxic effect of chloro(triphenylphosphine)gold(I) on cancer cell lines (e.g., MCF-7) and normal cell lines (e.g., MRC-5).[2]

a) MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of chloro(triphenylphosphine)gold(I) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

b) LDH Release Assay

-

Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt.

-

Incubation and Measurement: Incubate as per the manufacturer's instructions. The lactate dehydrogenase (LDH) released from damaged cells will catalyze the conversion of lactate to pyruvate, leading to the formation of a colored formazan product. Measure the absorbance at the recommended wavelength.

-

Data Analysis: Higher absorbance indicates greater cell membrane damage and cytotoxicity.

Objective: To quantify the induction of apoptosis by chloro(triphenylphosphine)gold(I) using Annexin V and Propidium Iodide (PI) staining.[2]

-

Cell Treatment: Treat cells with chloro(triphenylphosphine)gold(I) at its IC₅₀ concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Objective: To determine if chloro(triphenylphosphine)gold(I) induces cell cycle arrest.[2]

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. An accumulation of cells in a particular phase suggests cell cycle arrest.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of chloro(triphenylphosphine)gold(I).

Caption: A logical workflow for the in vitro evaluation of Chloro(triphenylphosphine)gold(I).

Conclusion

Chloro(triphenylphosphine)gold(I) is a versatile compound with well-defined chemical properties and straightforward synthesis. Its emerging role as a potential anticancer agent, with a mechanism involving the induction of apoptosis via mitochondrial pathways, makes it a compound of significant interest for further research and drug development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its biological activity and mechanism of action. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Gold Nanoparticles: Torskal Guide [torskal.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. CN116726833A - A reaction system and production method for preparing triphenylphosphine through collaborative catalytic reduction - Google Patents [patents.google.com]

In-Depth Technical Guide to the Molecular Orbital Analysis of Triphenylphosphinechlorogold

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular orbital landscape of triphenylphosphinechlorogold, a significant compound in coordination chemistry and catalysis. The following sections detail its electronic structure, bonding characteristics, and relevant experimental protocols, supported by quantitative data and visual representations to facilitate a deeper understanding of its properties and reactivity.

Core Molecular Structure and Bonding

This compound(I), with the chemical formula (Ph₃P)AuCl, is a colorless, air-stable solid. The gold(I) center typically adopts a linear coordination geometry, a characteristic feature of d¹⁰ metal complexes. This linearity arises from the strong sigma-donating nature of the triphenylphosphine (B44618) ligand and the chloride anion.

Table 1: Key Structural Parameters of this compound(I) and Related Complexes

| Parameter | This compound(I) | Chloro[diphenyl(thiophen-2-yl)phosphine]gold(I) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Au-P Bond Length (Å) | ~2.23 | 2.226(2)[1] |

| Au-Cl Bond Length (Å) | ~2.28 | 2.287(2)[1] |

| P-Au-Cl Bond Angle (°) | ~180 (linear) | 179.42(9)[1] |

Note: Precise bond lengths for the parent this compound(I) can vary slightly between different crystal structure determinations.

The bonding in this compound(I) is primarily described by a strong σ-bond formed between the phosphorus atom of the triphenylphosphine ligand and the gold(I) center. This interaction involves the donation of the phosphorus lone pair electrons into an empty sp-hybridized orbital on the gold atom. The Au-Cl bond is also a significant covalent interaction.

Molecular Orbital Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the compound's reactivity and electronic properties.

Conceptual Molecular Orbital Diagram Workflow

The following diagram illustrates the general workflow for a computational analysis of the molecular orbitals of a coordination complex like this compound(I).

Key Features of the Molecular Orbitals:

-

HOMO: In related gold(I)-phosphine complexes, the HOMO is often characterized by significant contributions from the d-orbitals of the gold atom, with some mixing from the p-orbitals of the phosphine (B1218219) ligand.

-

LUMO: The LUMO is typically centered on the gold-phosphine unit and possesses antibonding character with respect to the Au-P bond. It may also have contributions from the π* orbitals of the phenyl rings of the triphenylphosphine ligand.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that influences the electronic absorption properties and reactivity of the complex. For similar gold-phosphine clusters, this gap can be in the range of several electron volts.

Experimental Protocols

Synthesis of this compound(I)

A common and reliable method for the synthesis of this compound(I) involves the reduction of chloroauric acid (HAuCl₄) with triphenylphosphine.

Reaction:

HAuCl₄ + 2 PPh₃ + H₂O → (Ph₃P)AuCl + Ph₃PO + 3 HCl

Procedure:

-

Dissolution: Dissolve chloroauric acid in 95% ethanol (B145695).

-

Addition of Ligand: Slowly add a solution of triphenylphosphine in 95% ethanol to the chloroauric acid solution with stirring. The molar ratio of triphenylphosphine to chloroauric acid should be at least 2:1.

-

Precipitation: The product, this compound(I), will precipitate from the solution as a white solid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product under vacuum.

An alternative preparation involves the reaction of a gold(I) precursor, such as (dimethyl sulfide)gold(I) chloride, with triphenylphosphine.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound(I).

Table 2: Common Characterization Techniques

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H) | To confirm the coordination of the triphenylphosphine ligand and the overall structure. | A single peak in the ³¹P NMR spectrum, shifted downfield upon coordination to gold. Characteristic aromatic proton signals in the ¹H NMR spectrum. |

| Infrared (IR) Spectroscopy | To identify characteristic vibrational modes of the triphenylphosphine ligand and the Au-Cl bond. | Characteristic P-Ph stretching and bending vibrations. A low-frequency absorption corresponding to the Au-Cl stretch. |

| X-ray Crystallography | To determine the precise solid-state structure, including bond lengths and angles. | Provides the definitive molecular geometry, confirming the linear coordination at the gold center. |

| Elemental Analysis | To determine the elemental composition (C, H, P, Au, Cl). | The experimentally determined percentages of each element should match the calculated values for the formula (C₁₈H₁₅AuClP). |

Signaling Pathways and Reactivity

This compound(I) is a precursor to catalytically active gold(I) species. Its reactivity is often initiated by the abstraction of the chloride ligand, typically using a silver salt of a non-coordinating anion (e.g., AgSbF₆, AgBF₄). This generates a highly electrophilic cationic gold(I) complex, [(Ph₃P)Au]⁺, which is a potent π-acid and can activate alkynes, allenes, and alkenes towards nucleophilic attack.

Diagram of Catalyst Activation and a Generic Catalytic Cycle

References

Thermodynamic Properties of Triphenylphosphinechlorogold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphinechlorogold(I) ((PPh₃)AuCl) is a significant organogold compound with applications in catalysis, materials science, and medicinal chemistry. A thorough understanding of its thermodynamic properties is crucial for optimizing its synthesis, predicting its stability under various conditions, and elucidating its reaction mechanisms. This technical guide provides a summary of the available thermal data for this compound, detailed experimental protocols for determining its key thermodynamic parameters, and a compilation of the thermodynamic properties of its key precursor, triphenylphosphine (B44618). Due to a lack of published experimental data for the standard enthalpy of formation, Gibbs free energy of formation, and standard molar entropy of this compound, this guide focuses on the methodologies that would be employed for their determination.

Thermal Properties of this compound

Currently, there is a notable absence of comprehensive experimental data in the peer-reviewed literature for the standard thermodynamic properties of this compound, such as its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°).

The primary thermal data point available is its decomposition temperature. Thermogravimetric analysis (TGA) has indicated that the decomposition of this compound commences at approximately 220°C.

Thermodynamic Data for Triphenylphosphine

Understanding the thermodynamic properties of the triphenylphosphine (PPh₃) ligand is essential for estimating the properties of the coordination complex. The following table summarizes the available thermodynamic data for solid triphenylphosphine.

| Thermodynamic Property | Symbol | Value | Units |

| Molar Mass | M | 262.29 | g·mol⁻¹ |

| Standard Enthalpy of Formation (solid) | ΔHf° | 166.5 ± 2.9 | kJ·mol⁻¹ |

| Heat Capacity (solid, at 298.15 K) | Cp | 310.9 | J·mol⁻¹·K⁻¹ |

| Enthalpy of Fusion | ΔHfus | 19.69 | kJ·mol⁻¹ |

| Enthalpy of Sublimation | ΔHsub | 109.2 ± 1.1 | kJ·mol⁻¹ |

Experimental Protocols for Thermodynamic Characterization

To determine the thermodynamic properties of this compound, several standard experimental techniques would be employed. The following sections detail the methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is utilized to determine the thermal stability and decomposition profile of a compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of crystalline this compound (typically 5-10 mg) is placed into a tared TGA crucible, commonly made of platinum or alumina.

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

-

Atmosphere Control: The furnace is purged with a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., from ambient temperature to 600°C).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as mass loss versus temperature. The onset temperature of decomposition is determined from this plot.

Solution Calorimetry

Solution calorimetry is a versatile method for determining the enthalpy of formation of compounds that are soluble in a suitable solvent and for which a well-defined reaction can be conducted within the calorimeter.

Methodology:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard chemical reaction with a known enthalpy change, such as the dissolution of potassium chloride (KCl) in water, or by electrical calibration.

-

Reactant Preparation: A precisely known amount of a reactant (e.g., a ligand that can displace triphenylphosphine) is dissolved in a suitable solvent (e.g., dimethylformamide or acetonitrile) inside the reaction vessel of the calorimeter. The system is allowed to reach thermal equilibrium.

-

Sample Encapsulation: A carefully weighed sample of this compound is sealed in a fragile glass ampoule.

-